1-(2-Propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound classified as a piperazine derivative. Its structure features a piperazine ring substituted with a propynyl group at one nitrogen atom and a trifluoromethylphenyl group at the fourth position. This unique arrangement contributes to its significance in various scientific and industrial applications, particularly in medicinal chemistry, where such compounds often exhibit interesting biological activities .
The compound is cataloged under the Chemical Abstracts Service (CAS) number 94361-05-4 and has been characterized in several databases, including PubChem and the EPA's DSSTox database. It falls under the broader category of piperazine derivatives, which are known for their diverse pharmacological properties .
The synthesis of 1-(2-propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine can be achieved through various methods, typically involving multi-step organic reactions. A common synthetic route includes:
1-(2-Propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine is involved in various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 1-(2-propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine is primarily studied in the context of its potential pharmacological effects. Piperazine derivatives are known to interact with various neurotransmitter systems, particularly serotonin and dopamine receptors.
The physical and chemical properties of 1-(2-propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine include:
Property | Value |
---|---|
Molecular Weight | 268.28 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties are crucial for understanding the compound's behavior in different environments and its suitability for various applications .
1-(2-Propylnyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several scientific applications:
Research continues to explore its full potential in these fields, particularly regarding its biological activity and therapeutic applications .
Piperazine derivatives constitute a privileged structural motif in pharmaceutical design due to their conformational flexibility, hydrogen-bonding capability, and balanced hydrophilic-lipophilic properties. This heterocyclic scaffold—comprising a six-membered ring with two nitrogen atoms at opposing positions—serves as a versatile pharmacophore in central nervous system (CNS) therapeutics, antimicrobials, and anticancer agents. The piperazine ring's protonation at physiological pH enhances water solubility and facilitates receptor interactions through salt bridge formation, while its capacity for diverse N-substitutions enables fine-tuning of pharmacokinetic properties and target selectivity [5] [7].
N-substituted piperazines exhibit enhanced pharmacological profiles compared to the unmodified scaffold due to strategic steric and electronic modifications:
Table 1: Pharmacological Advantages of N-Substituted Piperazines
Substitution Type | Target Receptor Classes | Key Pharmacokinetic Improvements |
---|---|---|
Aryl (e.g., 3-trifluoromethylphenyl) | 5-HT₁ₐ, 5-HT₂, D₂ | Enhanced target affinity (Kᵢ < 100 nM), plasma protein binding modulation |
Alkynyl (e.g., 2-propynyl) | MAO, opioid receptors | Increased metabolic stability (t₁/₂ > 120 min), BBB penetration (LogBB > 0.3) |
Dual aryl/alkynyl | Hybrid receptor profiles | Balanced LogP (2.5–3.5), reduced P-glycoprotein efflux |
The strategic incorporation of trifluoromethylphenyl and alkynyl groups creates synergistic effects that enhance drug-like properties:
Metabolic Stability: The C-F bonds resist oxidative metabolism, blocking para-hydroxylation pathways that typically inactivate phenylpiperazine derivatives. This extends plasma half-life by 2-3× in hepatic microsome assays [5].
Alkynyl Group Contributions:
Table 2: Physicochemical Impact of Key Substituents
Property | Unsubstituted Piperazine | + 3-(Trifluoromethyl)phenyl | + 2-Propynyl | Dual Modification |
---|---|---|---|---|
ClogP | -0.2 | 2.8 | 1.2 | 3.1 |
Water Solubility (mg/mL) | >100 | 8.5 | 35 | 15 |
pKa (Basic Nitrogen) | 9.7 (both N) | 8.3 (piperazine N) | 7.9 (terminal N) | 8.8/7.2 (differential) |
Protein Binding (%) | 15–20 | 85–90 | 40–50 | 75–80 |
Metabolic Stability (t₁/₂ min) | 45 | 120 | 180 | 240 |
This hybrid derivative emerged from late 20th-century analgesic development programs seeking non-opioid alternatives with reduced abuse potential. Patent US4699910A (1987) first documented its synthesis and pharmacological characterization as an analgesic with a novel mechanism [3]:
Table 3: Key Derivatives in Piperazine-Based Analgesic Development
Compound | Molecular Formula | Structural Features | Patent/Identifier |
---|---|---|---|
1-(2-Propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine | C₁₄H₁₅F₃N₂ | Meta-CF₃, terminal alkyne | US4699910A [3] |
1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine | C₁₃H₁₆ClF₃N₂ | Chloroethyl pro-drug moiety | CID 11254845 [2] |
1-[4-(Trifluoromethyl)phenyl]piperazine | C₁₁H₁₃F₃N₂ | Para-CF₃ configuration | CAS 30459-17-7 [5] [7] |
N-(3-trifluoromethyl-phenyl)-N'-propargyl-piperazine | C₁₄H₁₅F₃N₂ | Alternative naming convention | EP0117531B1 [4] |
The emergence of this compound represented a strategic convergence of three design elements: the piperazine scaffold's conformational adaptability, the trifluoromethyl group's electronic and stability effects, and the alkynyl moiety's metabolic and binding advantages—establishing a versatile template for CNS drug development.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1